REACTION_CXSMILES
|
[CH2:1]([N:3]1[N:7]=[C:6]2[CH:8]=[CH:9][C:10]([C:12](OCC)=[O:13])=[CH:11][C:5]2=[N:4]1)[CH3:2].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH2:1]([N:3]1[N:7]=[C:6]2[CH:8]=[CH:9][C:10]([CH2:12][OH:13])=[CH:11][C:5]2=[N:4]1)[CH3:2]
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Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C2C(=N1)C=CC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for further 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of a saturated solution of sodium potassium tartrate
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C2C(=N1)C=CC(=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |